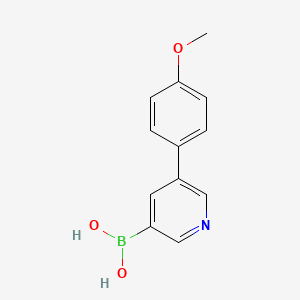

(5-(4-Methoxyphenyl)pyridin-3-yl)boronic acid

Description

Properties

IUPAC Name |

[5-(4-methoxyphenyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BNO3/c1-17-12-4-2-9(3-5-12)10-6-11(13(15)16)8-14-7-10/h2-8,15-16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNDVWBIURRJWIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)C2=CC=C(C=C2)OC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(4-Methoxyphenyl)pyridin-3-yl)boronic acid typically involves the reaction of 4-methoxyphenylboronic acid with 3-bromopyridine under Suzuki-Miyaura cross-coupling conditions. The reaction is catalyzed by a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) in an aqueous or alcoholic solvent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: (5-(4-Methoxyphenyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in alcoholic solvents.

Major Products Formed:

Oxidation: 5-(4-Methoxyphenyl)pyridin-3-ol.

Reduction: 5-(4-Methoxyphenyl)pyridin-3-ylborane.

Substitution: Various biaryl compounds depending on the coupling partner.

Scientific Research Applications

Anticancer Activity

Boronic acids, including (5-(4-Methoxyphenyl)pyridin-3-yl)boronic acid, have been studied for their anticancer properties. The introduction of boron into bioactive molecules can enhance their selectivity and efficacy. For example, compounds containing boronic acids have been shown to inhibit proteasome activity, leading to apoptosis in cancer cells. Bortezomib, a well-known boronic acid derivative, is used in treating multiple myeloma and has paved the way for further research into similar compounds .

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against resistant strains of bacteria. A study highlighted that derivatives of pyridine compounds showed enhanced antibacterial effects when compared to their non-boronic counterparts . The structural modifications provided by the boronic acid group can improve interactions with bacterial targets.

Suzuki-Miyaura Cross-Coupling Reaction

One of the most notable applications of this compound is its role as a reagent in the Suzuki-Miyaura cross-coupling reaction. This reaction is critical for forming carbon-carbon bonds in organic synthesis, allowing for the construction of complex molecular architectures. The boronic acid group facilitates the coupling with aryl halides, leading to the formation of biaryl compounds which are essential in pharmaceuticals and agrochemicals .

Polymer Development

The unique properties of this compound allow it to be utilized in developing advanced materials such as polymers and coatings. The incorporation of boronic acids into polymer matrices can enhance mechanical strength and thermal stability. Research has shown that boron-containing polymers exhibit improved performance characteristics compared to traditional polymers .

Case Studies

Mechanism of Action

The mechanism of action of (5-(4-Methoxyphenyl)pyridin-3-yl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the design of boron-containing drugs and sensors . The compound can interact with molecular targets through boron-oxygen or boron-nitrogen bonds, influencing biological pathways and chemical reactions .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The table below compares (5-(4-Methoxyphenyl)pyridin-3-yl)boronic acid with analogs differing in substituent positions or functional groups:

Key Observations :

- Substituent Position : The 5-pyridinyl substitution in the primary compound provides steric and electronic advantages in cross-coupling reactions compared to 6-methoxy analogs .

- Electronic Effects : The 4-methoxyphenyl group donates electrons via resonance, increasing reactivity in palladium-catalyzed couplings. In contrast, trifluoromethyl groups (electron-withdrawing) reduce electron density, affecting reaction rates .

- Solubility: The methoxy group improves aqueous solubility compared to non-polar phenyl or trifluoromethyl substituents, critical for biological applications .

Physical and Spectral Properties

- NMR Data : Boroxine formation (1:1 mixture with boronic acid) in analogs like (6-(((trifluoromethyl)sulfonyl)oxy)-5-(trimethylsilyl)pyridin-3-yl)boronic acid shows δ 8.42 ppm (aromatic protons) and δ 28.2 ppm (¹¹B NMR), consistent with boronic acid derivatives . Methoxy groups typically resonate at δ 3.8–4.0 ppm in ¹H NMR .

- Stability : Methoxy-substituted boronic acids exhibit greater air stability compared to electron-deficient analogs, which may require inert storage .

Biological Activity

(5-(4-Methoxyphenyl)pyridin-3-yl)boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the context of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

This compound features a boronic acid group attached to a pyridine ring, which is further substituted with a methoxyphenyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains, particularly resistant strains. The presence of the pyridine moiety is thought to enhance binding to bacterial targets, disrupting essential cellular processes .

- Antitumor Potential : Research indicates that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines, including triple-negative breast cancer (TNBC). Mechanistic studies suggest that these compounds may induce cell cycle arrest and apoptosis in cancer cells .

- Influence on Biochemical Pathways : The compound may interact with key signaling pathways involved in cell proliferation and survival, potentially modulating responses to therapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Some key findings include:

- Substitution Patterns : Variations in the substituents on the pyridine ring significantly affect potency against microbial and tumor cell lines. For instance, modifications that increase lipophilicity often enhance cellular uptake and activity .

- Boronic Acid Functionality : The boronic acid group plays a pivotal role in the bioactivity by facilitating interactions with target proteins, particularly in enzymatic inhibition scenarios .

Antimicrobial Efficacy

A study evaluated the antibacterial properties of various pyridine derivatives, including this compound. Results indicated that this compound exhibited potent activity against resistant bacterial strains, outperforming many traditional antibiotics. Table 1 summarizes the minimum inhibitory concentrations (MICs) observed.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.5 | Staphylococcus aureus |

| Control Antibiotic | 1 | Staphylococcus aureus |

Anticancer Activity

In vitro studies demonstrated that this compound inhibited cell proliferation in TNBC cell lines MDA-MB-231 and MDA-MB-468. The compound induced significant G0/G1 phase arrest, suggesting its potential as an anticancer agent.

| Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 8 | Cell cycle arrest |

| MDA-MB-468 | 10 | Induction of apoptosis |

Q & A

Q. Q1. What are the recommended synthetic routes for (5-(4-Methoxyphenyl)pyridin-3-yl)boronic acid, and how can reaction efficiency be optimized?

A1. The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts (e.g., PEPPSI-IPr) with aryl halides and boronic acids. Key steps include:

- Substrate Preparation : Use 5-bromo-3-pyridineboronic acid derivatives and 4-methoxyphenylboronic acid as coupling partners.

- Reaction Optimization : Employ toluene/water solvent systems with potassium carbonate as a base at reflux conditions (2–4 h). Catalyst loading at 3 mol% achieves >90% yield .

- Purification : Flash column chromatography (silica gel, ethyl acetate/hexane) isolates the product. Validate purity via HPLC (retention time: ~1.26 min) and LCMS (m/z 366 [M+H]+) .

Q. Q2. How can the structure and purity of this compound be validated experimentally?

A2. Use a multi-technique approach:

- NMR Spectroscopy : Confirm regiochemistry via 1H NMR (e.g., δ 8.42 ppm for pyridyl protons) and 11B NMR (δ 28.2 ppm for boronic acid) .

- Mass Spectrometry : HRMS (CI+) provides exact mass confirmation (e.g., m/z 415.0844 [M+H]+) .

- Chromatography : HPLC with trifluoroacetic acid (TFA) mobile phase ensures purity (>97%) .

Advanced Research Questions

Q. Q3. What factors influence the stability of this compound during storage and reactions?

A3. Stability challenges arise from:

- Hydrolysis : Boronic acids degrade in aqueous media. Store at 0–6°C in anhydrous solvents (e.g., THF) under inert gas .

- Boroxine Formation : Prolonged storage leads to trimerization. Monitor via 1H NMR (δ 0.46 ppm for trimethylsilyl groups) and re-purify via recrystallization .

- Light Sensitivity : Protect from UV exposure to prevent decomposition of the methoxyphenyl group .

Q. Q4. How does the electron-donating 4-methoxyphenyl group affect cross-coupling reactivity compared to electron-deficient arylboronic acids?

A4. The 4-methoxy group enhances reactivity in Suzuki-Miyaura couplings:

- Electron-Rich Substrates : Accelerate oxidative addition with Pd(0) catalysts, improving yields (>95%) for electron-poor aryl halides (e.g., trifluoromethylpyrimidines) .

- Selectivity : Electron-rich boronic acids reduce side reactions (e.g., protodeboronation) compared to electron-deficient analogs (e.g., 4-fluorophenylboronic acid), which show <10% conversion under similar conditions .

Q. Q5. What strategies mitigate competing side reactions (e.g., homocoupling) during the synthesis of this compound?

A5. Critical strategies include:

- Oxygen Exclusion : Use Schlenk lines or gloveboxes to prevent Pd-catalyzed homocoupling .

- Catalyst Tuning : PEPPSI-IPr minimizes undesired pathways due to steric bulk, enhancing cross-coupling selectivity .

- Stoichiometry Control : Maintain a 1:1.25 ratio of aryl halide to boronic acid to suppress homo-adduct formation .

Q. Q6. How can computational methods predict the reactivity of this compound in novel coupling reactions?

A6. Density Functional Theory (DFT) and molecular docking models:

- Transition State Analysis : Predict activation barriers for Pd-mediated oxidative addition steps.

- Solvent Effects : Simulate toluene/water interfaces to optimize reaction kinetics .

- Substituent Impact : Compare Hammett parameters (σ+) of methoxy groups to forecast regioselectivity in polyhalogenated substrates .

Q. Q7. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

A7. Key challenges and solutions:

- Boroxine Contamination : Detect via 11B NMR (δ 28–30 ppm) and remove via column chromatography .

- Residual Palladium : Quantify via ICP-MS; mitigate using scavengers (e.g., thiourea-functionalized silica) .

- Hydrolytic Byproducts : Use reverse-phase HPLC (C18 column) with UV detection at 254 nm for separation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.